
Phthalazin-1-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazin-1-ylmethanamine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. These compounds are characterized by a pyridazine ring fused with a benzene ring. This compound has garnered attention due to its significant biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalazin-1-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis and acidification with hydrochloric acid . Another approach includes the use of aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The reactions are designed to be short and straightforward, ensuring high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazin-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions may produce phthalazin-1-ylmethanol .
Applications De Recherche Scientifique
Phthalazin-1-ylmethanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phthalazin-1-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, it acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and exerting antidepressant effects . Additionally, it inhibits cyclooxygenase-2 (COX-2) and p38MAP kinase, contributing to its anti-inflammatory and antitumor activities .
Comparaison Avec Des Composés Similaires
Phthalazin-1-ylmethanamine can be compared with other similar compounds, such as:
Phthalazin-1(2H)-one: Known for its antimicrobial and anticancer properties.
Phthalazinone-dithiocarbamate hybrids: These compounds display significant antiproliferative activity against cancer cell lines.
This compound is unique due to its broad spectrum of biological activities and its potential as a versatile precursor in the synthesis of various pharmacologically active compounds .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
phthalazin-1-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5,10H2 |
Clé InChI |
YZWQEYZWPNOFQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


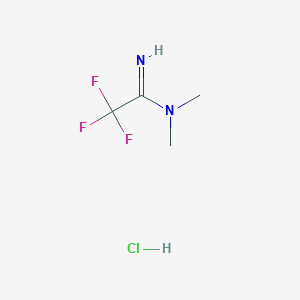
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
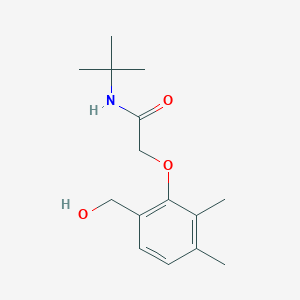
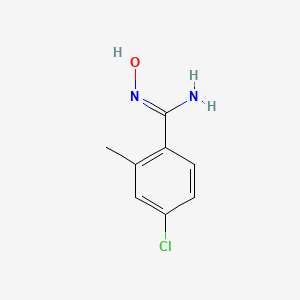
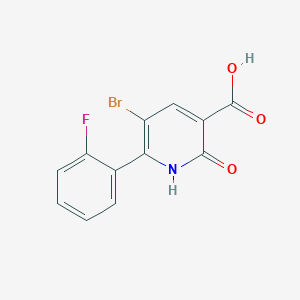
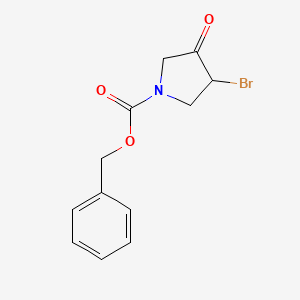




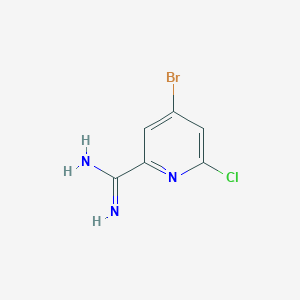
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
